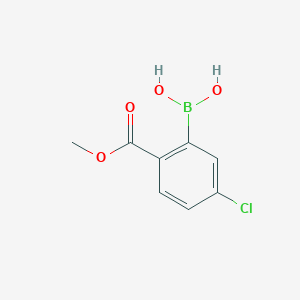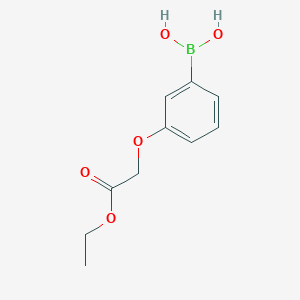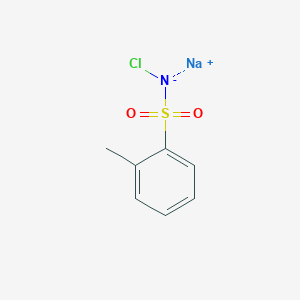
o-Chloramine T
Descripción general
Descripción
Chloramine-T is an organic compound with the formula CH3C6H4SO2NClNa . It is known in both anhydrous salt and trihydrate forms, both of which are white powders . It is used as a reagent in organic synthesis and is commonly used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles . It is inexpensive, has low toxicity, and acts as a mild oxidizing agent .
Synthesis Analysis
Chloramine-T is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite, with the latter being produced in situ from sodium hydroxide and chlorine (Cl2) .Molecular Structure Analysis
The molecular structure of Chloramine-T is C7H7ClNO2S . The structure of Chloramine-T is similar to that of sodium hypochlorite .Chemical Reactions Analysis
Chloramine-T contains active (electrophilic) chlorine. Its reactivity is similar to that of sodium hypochlorite . It is a strong oxidant and can oxidize hydrogen sulfide to sulfur and mustard gas to yield a harmless crystalline sulfimide . It converts iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .Physical And Chemical Properties Analysis
Chloramine-T has a molar mass of 227.64 g/mol for the anhydrous form and 281.69 g/mol for the trihydrate form . It appears as a white powder and has a density of 1.4 g/cm3 . It is soluble in water .Aplicaciones Científicas De Investigación
Aquaculture and Fish Health
o-Chloramine T, known for its use as a disinfectant, has significant applications in aquaculture, particularly in the treatment of fish diseases. Studies have shown its effectiveness in controlling bacterial gill diseases in salmonids, such as rainbow trout. For example, Powell et al. (1995) investigated the effects of chloramine-T on rainbow trout gills, revealing morphological changes and potential toxicity at higher concentrations (Powell, Wright, & Speare, 1995). Additionally, Sanchez et al. (1996) explored its impact on growth performance and condition indices in rainbow trout, providing insights into its safe usage in aquaculture (Sanchez, Speare, Macnair, & Johnson, 1996).
Metrology and Standardization
The development of certified reference materials (CRMs) for active chlorine in water, including chloramine-T, highlights its importance in metrology. Krasheninina et al. (2015) discussed the creation of a CRM for active chlorine concentration in water, using chloramine-T, which plays a crucial role in ensuring accuracy in various chemical analyses (Krasheninina, Medvedevskikh, Sergeeva, & Golynets, 2015).
Environmental and Toxicological Studies
Research on the environmental impact and toxicology of o-Chloramine T is crucial, especially concerning aquatic life. Powell et al. (2004) examined the acute toxicity of chloramine-T in different water conditions for Atlantic salmon, providing valuable data on environmental safety (Powell & Harris, 2004). Moreover, Martínez et al. (2017) investigated the effects of chloramine-T on rat liver enzymes, shedding light on its broader biological implications (Martínez, Ares, Rodríguez, Martínez, Martínez-Larrañaga, & Anadón, 2017).
Chemical Applications and Reactions
Chloramine-T has also been studied for its role in various chemical reactions and applications. Jaganathan and Borhan (2014) highlighted its use as an electrophilic chlorine precursor in organocatalytic asymmetric reactions, demonstrating its versatility in synthetic chemistry (Jaganathan & Borhan, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;chloro-(2-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClNO2S.Na/c1-6-4-2-3-5-7(6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGZYMMLBPFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[N-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Chloramine T | |
CAS RN |
110076-44-3 | |
| Record name | o-Chloramine T | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



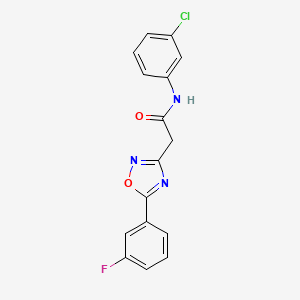
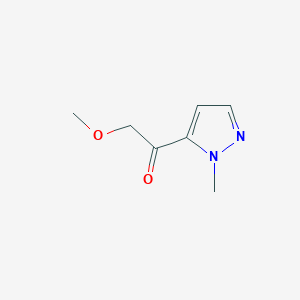
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
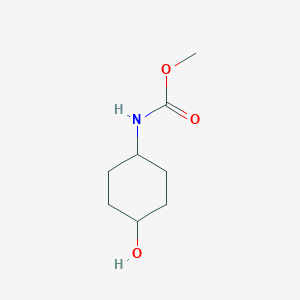
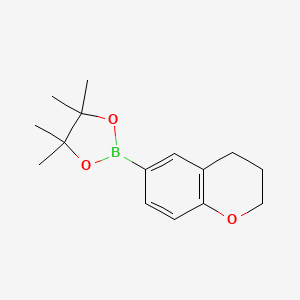
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)

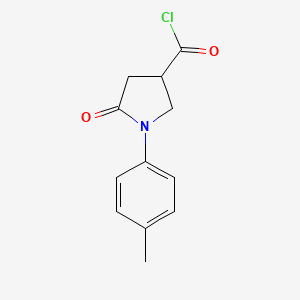
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
